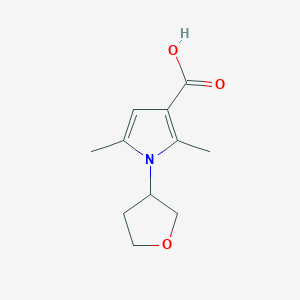

2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(oxolan-3-yl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-10(11(13)14)8(2)12(7)9-3-4-15-6-9/h5,9H,3-4,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWBGOZIJRDZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCOC2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535373-68-2 | |

| Record name | 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor. For example, the reaction of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole with a carboxylating agent under acidic or basic conditions can yield the desired carboxylic acid. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and may require the use of catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methyl groups and the oxolan-3-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often performed under an inert atmosphere to prevent oxidation.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 223.27 g/mol

- SMILES : CC1=CC(=C(N1C2CCCOC2)C)C(=O)O

- InChIKey : GSMINBPUFWCQJM-UHFFFAOYSA-N

The compound features a pyrrole ring substituted with a carboxylic acid group and an oxolane moiety, which contributes to its unique chemical properties.

Medicinal Chemistry

Research has indicated that pyrrole derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, compounds similar to 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that pyrrole derivatives could effectively inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation rates and increased apoptosis in vitro .

Agricultural Chemistry

This compound may also find applications in agriculture as a potential agrochemical. Pyrrole derivatives have been explored for their fungicidal and herbicidal properties.

Case Study :

In a research article from Pesticide Science, a related pyrrole compound showed promising results as a fungicide against several plant pathogens, enhancing crop yield and health . The oxolane substitution may enhance solubility and bioavailability in plant systems.

Materials Science

The unique structural features of this compound may allow it to be utilized in the development of new materials, particularly in organic electronics.

Case Study :

Research published in Advanced Materials highlighted the use of pyrrole-based compounds in organic photovoltaic cells, where they contributed to improved charge transport properties and overall device efficiency .

Comparative Analysis Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits tumor growth; induces apoptosis |

| Agricultural Chemistry | Fungicide | Effective against plant pathogens; improves yield |

| Materials Science | Organic Electronics | Enhances charge transport in photovoltaic cells |

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the disruption of a metabolic pathway and resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acids, where the substituent at the 1-position varies. Key analogs include:

Key Structural and Physicochemical Differences

Benzyl (Analog 2): The benzyl group increases hydrophobicity and aromatic interactions, favoring membrane permeability but limiting water solubility . Pyridin-4-ylmethyl (Analog 3): The pyridine nitrogen offers basicity, enabling pH-dependent solubility and coordination with metal ions .

Thermal Stability :

- Analog 1 exhibits a defined melting point (184–187°C), suggesting higher crystallinity compared to the target compound, for which melting point data are unavailable .

Biological Activity

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole family, characterized by its unique chemical structure which includes two methyl groups and an oxolan-3-yl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 1535373-68-2. The compound's structure is crucial for its biological activity, as modifications can significantly alter its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds within the pyrrole class exhibit notable antimicrobial activity. A study on derivatives of pyrrole demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The introduction of functional groups like methoxy has been shown to enhance this activity, suggesting that structural modifications can lead to improved efficacy against microbial pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| This compound | Pending Study |

Antifungal Activity

In addition to antibacterial effects, pyrrole derivatives have shown antifungal properties. The mechanism often involves the disruption of fungal cell walls or interference with metabolic pathways essential for fungal growth. The specific activity of this compound against various fungi remains an area for further investigation .

The biological activity of this compound is thought to stem from its ability to interact with biological targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of target cells in antimicrobial and anticancer applications .

Case Studies

A recent study explored the synthesis and biological evaluation of related pyrrole compounds. The results indicated that certain modifications to the pyrrole structure could lead to enhanced biological activity. For example, compounds synthesized with additional functional groups exhibited higher potency in inhibiting cancer cell lines compared to their simpler counterparts .

Case Study: Anticancer Activity

In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells. The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins. Further research into this compound could reveal similar mechanisms contributing to its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid?

- Methodology :

- Synthesis : Adapt procedures from analogous pyrrole derivatives. For example, use a diazomethane-mediated alkylation (as in ) under controlled temperatures (–20 to –15°C) for introducing the oxolane substituent. Ensure anhydrous conditions with dichloromethane as the solvent.

- Purification : Employ column chromatography (ethyl acetate/hexane, 1:4 ratio) to isolate intermediates, followed by recrystallization from methanol or 2-propanol for final product purity .

- Key parameters : Monitor reaction progress via TLC and optimize reflux times (25–30 hours for cyclization steps) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) characterize this compound’s structure?

- NMR : Assign proton environments using - and -NMR. The oxolane ring protons (δ 3.5–4.5 ppm) and pyrrole methyl groups (δ 1.8–2.3 ppm) are diagnostic. Compare with analogs like 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid ( ) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (as in and ). Refine data with software like SHELX, ensuring R-factors < 0.06 .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

- DFT studies : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level, referencing analogous pyrrole-carboxylic acid systems () .

- Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with crystal structures of related bioactive pyrroles, such as 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile ( ) .

Q. How can kinetic and isotopic labeling studies elucidate reaction mechanisms for functionalization at the pyrrole core?

- Kinetic analysis : Track substituent effects on reaction rates (e.g., oxolane vs. benzyl groups) using UV-Vis spectroscopy. Compare with 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid ( ) to assess steric/electronic contributions .

- Isotopic labeling : Introduce -labeled carboxylic acid groups to trace regioselectivity in cross-coupling reactions. Use -NMR to confirm labeling efficiency .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Data reconciliation : Cross-validate NMR shifts with structurally similar compounds (e.g., 2-[1-(4-chlorophenyl)pyrrol-3-yl]acetic acid, ) to identify systematic errors .

- Yield optimization : Replicate conflicting procedures (e.g., varying reflux times in ) under controlled conditions. Use DOE (Design of Experiments) to isolate critical variables like solvent polarity or catalyst loading .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.